

Tubastatin A molecular interactions HDAC6 crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tubastatin A

CAS No.: 1252003-15-8

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Molecular Basis of Tubastatin A-HDAC6 Interaction

The molecular interactions between **Tubastatin A** and the second catalytic domain (CD2) of HDAC6 have been resolved to an ultra-high **1.10 Å resolution** (PDB ID: **6THV**), providing an exceptionally clear view of its binding mechanism [1] [2].

Interaction Feature	Structural Description
Zinc Coordination	Monodentate coordination with the active-site Zn ²⁺ ion [1].
Linker Placement	The phenylhydroxamate linker is wedged between F583 and F643 side chains, engaging in a double π-stacking arrangement [1].
Cap Group Positioning	The tetrahydro-γ-carboline (indole) cap nestles in a hydrophobic L1-loop pocket formed by H463, P464, F583, and L712 [1].
Solvent-Exposed Group	The methylpiperazine moiety resides in a solvent-rich environment with limited direct enzyme contacts [1].

Quantitative Pharmacological and PK/PD Profile

Tubastatin A is characterized as a highly potent and selective inhibitor. The table below summarizes key quantitative data essential for research and development applications [3] [4] [1].

Parameter	Value	Context / Notes
HDAC6 IC ₅₀	15 nM	Cell-free assay [3] [4].
Selectivity (vs. other HDACs)	>1000-fold	Except HDAC8 (~57-fold) [3].
In Vitro Anti-proliferative IC ₅₀	2 µM (HCT116 cells)	Example from one cell line; varies by cell type [3].
Plasma Half-Life (Mouse, IV)	0.35 hours	High plasma clearance [1].
Oral Bioavailability (Mouse)	~6%	Low, due to high efflux ratio [1].
Volume of Distribution (V _{ss} , Mouse)	4.14 L/kg	Suggests broad tissue distribution [1].
Effective Dose (In Vivo, IP)	10 - 100 mg/kg	Dose range showing efficacy in rodent disease models [1].

Key Experimental Protocols and Methodologies

For researchers aiming to study HDAC6 inhibition or **Tubastatin A**'s effects, here are summaries of key experimental methodologies.

In Vitro HDAC6 Inhibition Assay

A common fluorogenic assay uses full-length human recombinant HDAC6 expressed in Sf9 insect cells.

- **Procedure:** The enzyme is pre-incubated with **Tubastatin A**, followed by addition of a fluorogenic substrate (e.g., RHK-K(Ac)-AMC). Deacetylation of the substrate releases a fluorescent group, and the rate of fluorescence increase is measured.
- **Measurement:** IC₅₀ is determined from the concentration-dependent inhibition of fluorescence signal, often after 90 minutes to 2 hours of incubation [3].

Assessment of Target Engagement in Cells and Tissues

A standard method to confirm HDAC6 inhibition is to measure acetylation levels of its primary substrate, α -tubulin, via western blot.

- **Cell Treatment:** Treat cells (e.g., HeLa, MCF-7) with **Tubastatin A** (e.g., 2.5-10 μ M) for several hours [3] [4].
- **Tissue Analysis:** In vivo, administer **Tubastatin A** via IP injection (e.g., 25 mg/kg) and analyze brain or other tissue homogenates by western blot. An increase in acetylated α -tubulin signal indicates successful HDAC6 inhibition [1] [5].

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling in Mice

- **Administration:** **Tubastatin A** is typically administered via intraperitoneal (IP) injection to circumvent poor oral bioavailability caused by efflux transporters [1].
- **Sample Collection:** Blood plasma and tissue samples (e.g., brain) are collected at multiple time points post-injection.
- **Analysis:** Liquid chromatography-mass spectrometry (LC-MS/MS) determines drug concentration. Acetylated α -tubulin levels in tissues are measured to correlate drug exposure with pharmacological effect [1].

Biological Pathways and Functional Implications

HDAC6 is a cytosolic deacetylase with a wide range of substrates. Inhibiting it with **Tubastatin A** impacts several critical cellular processes, as illustrated in the following pathway diagram.

***Tubastatin A** inhibits HDAC6, leading to increased acetylation of key substrates and diverse cellular outcomes.* The interaction between **Tubastatin A** and HDAC6 demonstrates how rational, structure-based design can yield highly selective inhibitors. The monodentate zinc coordination and specific cap-group interactions are key features that can inform the development of novel derivatives with potentially improved properties [1] [6].

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References

1. Structural and in Vivo Characterization of Tubastatin A ... - PMC [pmc.ncbi.nlm.nih.gov]
2. 6THV: X-ray structure of the Danio rerio histone ... [rcsb.org]
3. Tubastatin A | HDAC inhibitors/activators inhibitor [selleckchem.com]
4. Tubastatin A – HDAC6 Inhibitor [apexbt.com]
5. potential roles of α -tubulin acetylation and FGF ... [nature.com]
6. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, ... [pubs.rsc.org]

To cite this document: Smolecule. [Tubastatin A molecular interactions HDAC6 crystal structure].

Smolecule, [2026]. [Online PDF]. Available at:

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